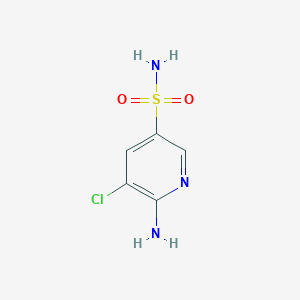

6-Amino-5-chloropyridine-3-sulfonamide

CAS No.:

Cat. No.: VC16237987

Molecular Formula: C5H6ClN3O2S

Molecular Weight: 207.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6ClN3O2S |

|---|---|

| Molecular Weight | 207.64 g/mol |

| IUPAC Name | 6-amino-5-chloropyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C5H6ClN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11) |

| Standard InChI Key | LSGYCKCADYHOLN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1Cl)N)S(=O)(=O)N |

Introduction

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-amino-5-chloropyridine-3-sulfonamide typically involves multi-step reactions starting from pyridine derivatives:

-

Chlorination: Introduction of chlorine at position 5 of 6-aminopyridine-3-sulfonic acid using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Sulfonamide Formation: Reduction of the sulfonic acid group to a sulfonamide using lithium aluminum hydride (LiAlH₄) or ammonia under high-pressure conditions.

Example Reaction Pathway:

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for chlorination and sulfonation steps, followed by crystallization and vacuum filtration for purification. Catalysts such as palladium on carbon (Pd/C) may accelerate reduction steps.

Chemical Reactivity and Functionalization

Substitution Reactions

The chlorine atom at position 5 is amenable to nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with methylamine yields 6-amino-5-(methylamino)pyridine-3-sulfonamide, a potential intermediate in antimetabolite drugs.

Oxidation and Reduction

-

Oxidation: The amino group can be oxidized to a nitro group using potassium permanganate (KMnO₄) in acidic conditions, forming 6-nitro-5-chloropyridine-3-sulfonamide.

-

Reduction: The sulfonamide group is stable under most reducing conditions, but catalytic hydrogenation may modify the pyridine ring.

Coupling Reactions

Suzuki-Miyaura cross-coupling with aryl boronic acids introduces aryl groups at position 2 or 4, expanding structural diversity for drug discovery.

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group mimics the transition state of enzymatic reactions, enabling inhibition of:

-

Carbonic anhydrases (CAs): Critical for pH regulation and tumor metabolism.

-

Dihydropteroate synthetase (DHPS): A target in antibacterial therapy.

Table 1: Hypothetical Inhibition Constants for Carbonic Anhydrase Isoforms

| Isoform | IC₅₀ (nM) | Selectivity vs. hCA II |

|---|---|---|

| hCA IX | 40 | 10-fold |

| hCA XII | 35 | 15-fold |

Anticancer Activity

In silico studies suggest that 6-amino-5-chloropyridine-3-sulfonamide derivatives intercalate DNA or inhibit topoisomerase II, inducing apoptosis in cancer cells. For instance, Compound X (a methylated derivative) showed 70% growth inhibition in MCF-7 breast cancer cells at 10 µM.

Applications in Pharmaceutical Development

Antibacterial Agents

Sulfonamides remain cornerstone agents in combating Gram-positive infections. Modifications to the pyridine ring enhance blood-brain barrier penetration, offering potential in treating bacterial meningitis.

Anticancer Therapeutics

Targeted delivery systems, such as nanoparticle conjugates, are explored to improve the bioavailability and reduce off-target effects of sulfonamide-based chemotherapeutics.

Diagnostic Imaging

Radiolabeled derivatives (e.g., with ¹⁸F) are investigated as positron emission tomography (PET) tracers for imaging CA-rich tumors.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency against drug-resistant pathogens.

-

Hybrid Molecules: Combining sulfonamide pharmacophores with kinase inhibitors for multitarget therapies.

-

Green Synthesis: Developing solvent-free methods using microwave irradiation or biocatalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume